

JAB-3068 solubility in common laboratory solvents

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| Compound of Interest | | |
|----------------------|-----------|-----------|
| Compound Name: | JAB-3068 | |
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Application Notes and Protocols for JAB-3068

For Researchers, Scientists, and Drug Development Professionals

Introduction

JAB-3068 is a potent, selective, and orally bioavailable allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation by positively modulating the RAS-MAPK signaling pathway.[3] Dysregulation of the SHP2-mediated signaling cascade has been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. JAB-3068 has demonstrated potential as an antineoplastic agent, both as a monotherapy and in combination with other cancer therapies.[1]

These application notes provide essential information for the effective laboratory use of **JAB-3068**, including its solubility in common solvents, detailed protocols for in vitro assays, and an overview of the signaling pathway it targets.

Chemical Properties



| Property | Value |
|-------------------|---------------------|
| Molecular Formula | C22H26F2N6O2S |
| Molecular Weight | 476.54 g/mol [1][5] |
| Synonyms | SHP2-IN-6[6] |
| CAS Number | 2169223-48-5[6] |

Solubility of JAB-3068

The solubility of **JAB-3068** in common laboratory solvents is summarized in the table below. It is crucial to use fresh, anhydrous solvents, as the presence of moisture can significantly reduce the solubility of the compound, particularly in DMSO.[6][7]

| Solvent | Solubility | Concentration (Molar) | Notes |
|------------------------------------|-----------------|--------------------------|--|
| DMSO | 95 mg/mL[6][7] | 199.35 mM[6][7] | Use fresh, anhydrous DMSO.[6][7] |
| Ethanol | Insoluble[6][7] | - | Not a suitable solvent. |
| Water | Insoluble[6][7] | - | Not a suitable solvent. |
| Phosphate-Buffered Saline (PBS) | Poorly Soluble | - | Direct dissolution in PBS is not recommended. For aqueous-based assays, it is advised to first prepare a high-concentration stock in DMSO and then dilute it in the appropriate buffer or media. |



Experimental ProtocolsPreparation of Stock Solutions

Objective: To prepare a high-concentration stock solution of **JAB-3068** for use in various in vitro and in vivo experiments.

Materials:

- JAB-3068 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials

Protocol:

- Equilibrate the **JAB-3068** vial to room temperature before opening.
- Based on the desired stock concentration (e.g., 10 mM or 50 mM), calculate the required volume of DMSO.
- Add the calculated volume of anhydrous DMSO to the vial containing the **JAB-3068** powder.
- Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.
- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
- Store the stock solutions at -20°C or -80°C for long-term storage.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of **JAB-3068** on the viability and proliferation of cancer cell lines (e.g., KYSE-520).

Materials:



- Cancer cell line of interest (e.g., KYSE-520)
- · Complete cell culture medium
- 96-well cell culture plates
- JAB-3068 stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

Protocol:

- Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of JAB-3068 in complete cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).
- Remove the old medium from the wells and add the medium containing the different concentrations of JAB-3068. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).
- Incubate the plate for the desired treatment period (e.g., 48, 72 hours).
- Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing the formation of formazan crystals.
- Add the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.



• Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of MAPK Pathway Inhibition

Objective: To assess the inhibitory effect of **JAB-3068** on the SHP2-mediated MAPK signaling pathway by measuring the phosphorylation status of key downstream proteins like ERK.

Materials:

- Cancer cell line of interest
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- JAB-3068 stock solution (in DMSO)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- Imaging system

Protocol:

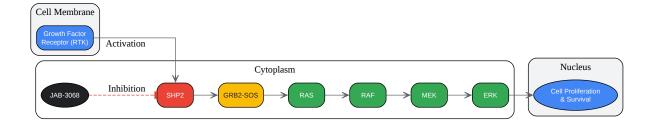
- Seed cells and allow them to adhere. Starve the cells in a serum-free medium if necessary, followed by stimulation with a growth factor (e.g., EGF) in the presence or absence of JAB-3068 for a short period.
- Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.



- Determine the protein concentration of each lysate using a BCA assay.
- Denature the protein samples by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Strip the membrane (if necessary) and re-probe with antibodies against total ERK and a loading control like GAPDH to ensure equal protein loading.

Signaling Pathway and Experimental Workflow

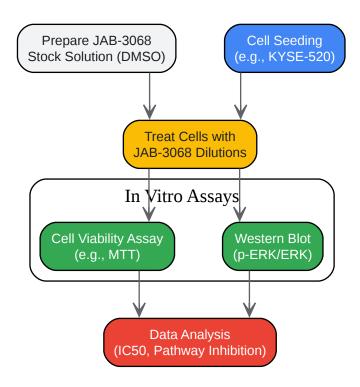
The following diagrams illustrate the SHP2 signaling pathway targeted by **JAB-3068** and a general experimental workflow for its in vitro characterization.





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Caption: SHP2 Signaling Pathway Inhibition by JAB-3068.



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